布索芬辛

描述

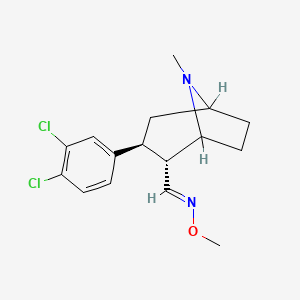

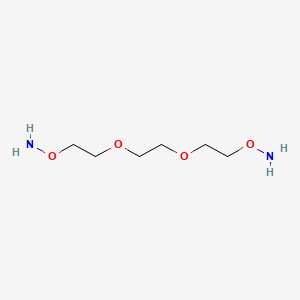

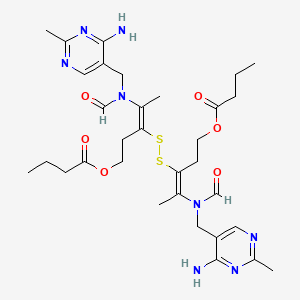

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine is a phenyltropane dopamine reuptake inhibitor that was under development by Bristol-Myers Squibb and NeuroSearch for the treatment of Parkinson’s and Alzheimer’s diseases . It is known for its ability to inhibit the synaptic dopamine transporter, thereby increasing dopamine levels in the brain .

科学研究应用

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine has been primarily studied for its potential in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases . Its ability to inhibit dopamine reuptake makes it a valuable compound for research in neuropharmacology. Additionally, it has been used in studies to understand the pharmacokinetics and metabolism of dopamine reuptake inhibitors.

作用机制

Target of Action

Brasofensine, also known as 1YP2S94RVH or Brasofensine [INN], primarily targets the synaptic dopamine transporter . This transporter plays a crucial role in the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal of the neurotransmitter .

Mode of Action

Brasofensine acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell . This action allows dopamine to have a longer period of synaptic activity, which can enhance the signal transmitted by dopamine .

Biochemical Pathways

The primary biochemical pathway affected by brasofensine is the dopaminergic pathway . By inhibiting the reuptake of dopamine, brasofensine increases the concentration of dopamine in the synaptic cleft . This increase can enhance dopaminergic signaling, which is involved in various functions such as movement, reward, and the regulation of mood .

Pharmacokinetics

Brasofensine exhibits several key pharmacokinetic properties:

- Absorption : It is rapidly absorbed after oral administration in rats and monkeys, with peak plasma concentrations occurring 0.5-1 hr, but 3-8 hr for brasofensine in humans .

- Metabolism : Brasofensine undergoes extensive first-pass metabolism following oral administration in humans, monkeys, and rats. It primarily underwent O- and N-demethylation and isomerization .

- Half-life : Plasma terminal elimination half-lives were 2 hr in rats, 4 hr in monkeys, but 24 hr in humans .

These properties influence the bioavailability of brasofensine and can affect its therapeutic efficacy .

Result of Action

The inhibition of dopamine reuptake by brasofensine results in increased dopaminergic signaling . In animal models of Parkinson’s disease, brasofensine was effective in stimulating locomotor activity and reversing akinesia . .

生化分析

Biochemical Properties

Brasofensine acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity .

Cellular Effects

In animal models of Parkinson’s disease, brasofensine was effective in stimulating locomotor activity and reversing akinesia . This suggests that brasofensine can influence cell function by modulating dopamine signaling pathways .

Molecular Mechanism

The molecular mechanism of brasofensine involves the inhibition of the synaptic dopamine transporter . By preventing the reuptake of dopamine, brasofensine allows for a longer period of synaptic activity .

Temporal Effects in Laboratory Settings

It is known that brasofensine is not particularly stable and is readily metabolized .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, brasofensine was shown to be effective and well-tolerated at a dose of 4 mg . The effects of different dosages of brasofensine in animal models have not been extensively studied.

Metabolic Pathways

Brasofensine undergoes extensive first-pass metabolism following oral administration in humans, monkeys, and rats . It primarily undergoes O- and N-demethylation and isomerization . Some of the desmethyl metabolites were further converted to glucuronides .

Transport and Distribution

It is known that brasofensine is rapidly absorbed after oral administration in rats and monkeys .

Subcellular Localization

Given its role as a dopamine reuptake inhibitor, it is likely that brasofensine interacts with the dopamine transporter, which is located on the presynaptic neuron’s cell membrane .

准备方法

The synthesis of brasofensine involves several steps. One of the key steps includes the reaction of a phenyltropane derivative with methoxyammonium chloride and sodium carbonate in methanol to form an O-methyloxime . This intermediate is then deprotected using trifluoroacetic acid in dichloromethane to yield the final product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

化学反应分析

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at different positions on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include demethylated and isomerized forms of brasofensine .

相似化合物的比较

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine is unique compared to other dopamine reuptake inhibitors due to its specific molecular structure and pharmacokinetic properties. Similar compounds include:

Cocaine: Another dopamine reuptake inhibitor but with a different structure and higher potential for abuse.

Methylphenidate: Used in the treatment of attention deficit hyperactivity disorder, it also inhibits dopamine reuptake but has a different pharmacological profile.

Bupropion: An antidepressant that inhibits dopamine reuptake but also affects norepinephrine reuptake.

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine’s uniqueness lies in its specific targeting of the dopamine transporter and its potential therapeutic applications in neurodegenerative diseases .

属性

Key on ui mechanism of action |

When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity. |

|---|---|

CAS 编号 |

171655-91-7 |

分子式 |

C16H20Cl2N2O |

分子量 |

327.2 g/mol |

IUPAC 名称 |

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |

InChI |

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11-,12+,13+,16+/m0/s1 |

InChI 键 |

NRLIFEGHTNUYFL-QJDHNRDASA-N |

SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |

手性 SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC |

规范 SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime BMS 204756 brasofensine NS2214 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)